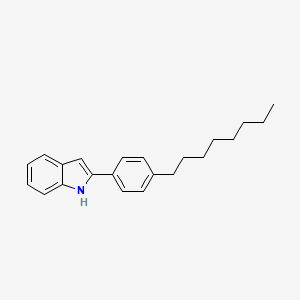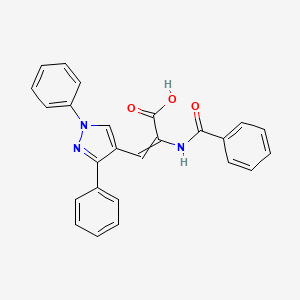
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is a complex organic compound that features a benzamido group and a diphenylpyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with benzamido derivatives under specific conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamido group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The pathways involved can vary depending on the specific application and target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenylpyrazole-4-carboxaldehyde: Shares the diphenylpyrazole moiety but lacks the benzamido group.
2-Benzamido-3-(4-bromophenyl)prop-2-enoic acid: Similar structure but with a bromophenyl group instead of the diphenylpyrazole moiety.
Uniqueness
2-Benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid is unique due to its combination of the benzamido group and the diphenylpyrazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Propriétés
Numéro CAS |
52127-73-8 |
|---|---|
Formule moléculaire |
C25H19N3O3 |
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
2-benzamido-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C25H19N3O3/c29-24(19-12-6-2-7-13-19)26-22(25(30)31)16-20-17-28(21-14-8-3-9-15-21)27-23(20)18-10-4-1-5-11-18/h1-17H,(H,26,29)(H,30,31) |
Clé InChI |
DULRAVTWPUJQHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


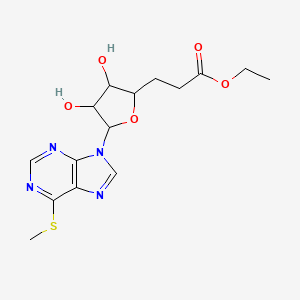
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
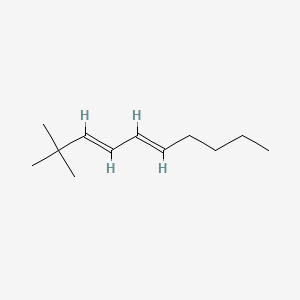

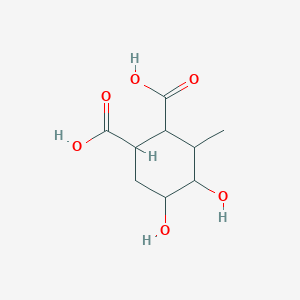

![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)


![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)

